molecular formula C10H13NOS B14811864 4-Cyclopropoxy-2-methyl-5-(methylthio)pyridine

4-Cyclopropoxy-2-methyl-5-(methylthio)pyridine

Cat. No.: B14811864
M. Wt: 195.28 g/mol
InChI Key: RUKUYPCBHJRPHN-UHFFFAOYSA-N
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Description

4-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . It is a pyridine derivative, characterized by the presence of a cyclopropoxy group, a methyl group, and a methylsulfanyl group attached to the pyridine ring. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 4-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2-methyl-5-(methylsulfanyl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

4-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological molecules.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: While its industrial applications are limited, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

4-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE can be compared to other pyridine derivatives with similar structures. Some similar compounds include:

The uniqueness of 4-CYCLOPROPOXY-2-METHYL-5-(METHYLSULFANYL)PYRIDINE lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

4-cyclopropyloxy-2-methyl-5-methylsulfanylpyridine

InChI

InChI=1S/C10H13NOS/c1-7-5-9(12-8-3-4-8)10(13-2)6-11-7/h5-6,8H,3-4H2,1-2H3

InChI Key

RUKUYPCBHJRPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)SC)OC2CC2

Origin of Product

United States

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